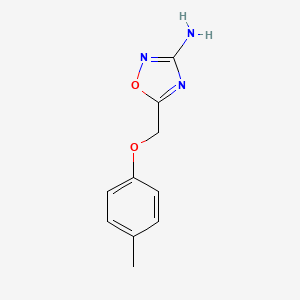

5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine

Description

Properties

IUPAC Name |

5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7-2-4-8(5-3-7)14-6-9-12-10(11)13-15-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFMGFORHRQKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Key Intermediates

The synthesis begins with the preparation of the amidoxime intermediate, which is crucial for the formation of the oxadiazole ring. This typically involves:

- Conversion of a suitable nitrile precursor to the amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.

- Purification of the amidoxime intermediate to ensure high reactivity in subsequent steps.

Cyclization to Form the 1,2,4-Oxadiazole Ring

The amidoxime intermediate is then cyclized with a carboxylic acid derivative bearing the 4-methylphenoxymethyl substituent:

- The reaction is typically carried out in the presence of phosphorus oxychloride (POCl3) at temperatures around 50 °C for several hours.

- After completion, the reaction mixture is quenched with ice and neutralized with sodium bicarbonate solution.

- The product precipitates out and is purified by crystallization from ethanol or other suitable solvents.

This method yields the target compound this compound in moderate to good yields (typically 46–66%).

Purification and Characterization

- The crude product is filtered, washed, and recrystallized to achieve high purity.

- Characterization techniques include IR, NMR, MS, and elemental analysis to confirm the structure and purity.

Data Table: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime formation | Nitrile + hydroxylamine hydrochloride, base | Reflux | 4–6 hours | 75–85 | Intermediate for cyclization |

| Chloromethylation | 4-Methylphenol + chloromethylating agent | Room temp | 2–3 hours | 70–80 | Formation of 4-methylphenoxymethyl chloride |

| Cyclization (oxadiazole ring) | Amidoxime + carboxylic acid derivative + POCl3 | 50 °C | 4 hours | 46–66 | Key ring closure step |

| Purification | Recrystallization in ethanol | Ambient | - | - | Final product isolation |

Research Findings and Analysis

- The use of phosphorus oxychloride as a dehydrating agent is critical for efficient cyclization and ring formation.

- The presence of the 4-methylphenoxymethyl substituent influences the reactivity and solubility of intermediates, requiring careful control of reaction conditions.

- Yields are influenced by the purity of intermediates and the reaction time; prolonged heating may lead to decomposition.

- The synthesized compound exhibits expected physicochemical properties consistent with other 1,2,4-oxadiazole derivatives, such as moderate lipophilicity and stability under ambient conditions.

Comparative Notes on Preparation Methods

While the described method is the most commonly reported, alternative approaches include:

- Using acid chlorides instead of carboxylic acids for potentially higher reactivity.

- Microwave-assisted synthesis to reduce reaction times.

- Variation in solvents and dehydrating agents to optimize yields and purity.

However, the classical POCl3-mediated cyclization remains the most reliable and widely used method for preparing 5-substituted 1,2,4-oxadiazoles with amine functionalities.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of corresponding oxadiazole N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

The compound serves as a valuable building block in synthetic organic chemistry. It is utilized for:

- Synthesis of Complex Molecules : 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine can be modified to create more complex structures, facilitating the exploration of new chemical entities.

- Studying Reaction Mechanisms : Researchers employ this compound to investigate various reaction pathways and mechanisms due to its unique chemical properties.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles, including this compound, exhibit promising antimicrobial properties. The compound may inhibit microbial enzymes, leading to effective antimicrobial effects against various pathogens .

Anticancer Potential

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. The following points summarize key findings:

- Inhibition of Cancer Cell Proliferation : Some derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 1,2,4-oxadiazoles have been reported to induce apoptosis in cancer cells with IC50 values in the low micromolar range .

- Mechanistic Insights : The mechanism often involves interaction with specific proteins such as Bcl-2, which is crucial in regulating apoptosis. This interaction can lead to enhanced apoptotic activity in cancerous cells .

Anti-Diabetic Activity

Recent investigations into oxadiazole derivatives have also suggested potential anti-diabetic effects. Compounds similar to this compound have been shown to lower glucose levels significantly in experimental models .

Industrial Applications

Beyond biological research, the compound's unique properties make it suitable for various industrial applications:

- Material Science : Its chemical stability and reactivity allow for its use in developing new materials such as polymers and coatings.

- Agricultural Chemistry : The potential insecticidal properties of oxadiazoles make them candidates for agricultural applications aimed at pest control .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenyl, benzyl) enhance π-π stacking but reduce solubility, while aliphatic groups (e.g., butyl, cyclopropyl) improve membrane permeability .

- Ether Linkages: The 4-methylphenoxymethyl group in the target compound combines aromaticity with an ether oxygen, balancing lipophilicity and hydrogen-bonding capacity compared to purely aromatic or alkyl substituents .

Yield Comparison :

- 5-Butyl derivative: 85% yield via optimized cyclization .

- 5-Phenyl derivative: ~70% yield using standard protocols .

Pharmacological Activities

- Diuretic Activity : Replacement of acylguanidine with 1,2,4-oxadiazol-3-amine in amiloride analogs retained diuretic activity (CGS 4270, ). However, 5-aryl derivatives (e.g., phenyl) lacked activity, highlighting the importance of substituent choice .

- Antimicrobial Potential: Thioureide derivatives with phenoxymethyl groups showed moderate activity against plant pathogens, suggesting possible applications for the target compound .

- Activity Suppression : In some cases, oxadiazol-3-amine substitution suppressed biological activity compared to acylureas, likely due to reduced hydrogen-bonding capacity .

Physicochemical Properties

Thermal Stability : Oxadiazole derivatives generally exhibit high thermal stability (decomposition >250°C), as seen in triazole-oxadiazole hybrids .

Biological Activity

5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the 4-methylphenoxy group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can inhibit microbial enzymes, leading to antimicrobial effects. Additionally, molecular docking studies suggest that this compound may effectively bind to Bcl-2 proteins, which are crucial in regulating apoptosis, thus positioning it as a potential anticancer agent .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting microbial enzyme function, which is vital for bacterial survival .

Anticancer Potential

Research highlights the anticancer activity of this compound through its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can selectively inhibit Bcl-2 positive human cancer cell lines with IC50 values in the low micromolar range. For instance, compounds structurally related to this compound have shown IC50 values as low as 0.52 μM against specific cancer cell lines .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine, and how can reaction yields be systematically improved?

- Methodological Answer : Begin with nucleophilic substitution or cyclization reactions using precursors like 4-methylphenoxymethyl nitriles and hydroxylamine derivatives. Employ Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^3 factorial design can evaluate the impact of temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., pyridine vs. triethylamine) on yield . Post-synthesis, use column chromatography or recrystallization for purification. Monitor reaction progress via TLC or HPLC-MS.

Q. How can the molecular and crystalline structure of this compound be rigorously characterized?

- Methodological Answer : Conduct single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming a 3D network). Average C–C bond deviations (<0.003 Å) and R-factors (<0.05) ensure accuracy . Complement with spectroscopic techniques:

- NMR : Assign peaks using - and -NMR to confirm substituent positions.

- IR : Identify functional groups (e.g., oxadiazole ring at ~1600 cm).

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ion).

Q. What strategies ensure the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Perform accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months) using ICH guidelines. Analyze degradation products via HPLC-PDA. Store the compound in amber glass vials under inert atmosphere (N) at –20°C to prevent oxidation/hydrolysis. For aqueous solutions, assess pH-dependent stability (pH 3–9) and buffer compatibility .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., inconsistent bioactivity results) be resolved?

- Methodological Answer : Apply statistical reanalysis (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables. Replicate experiments under controlled conditions (e.g., fixed humidity, standardized cell lines for bioassays). Cross-validate using orthogonal methods:

- If bioactivity varies, confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Use quantum mechanical calculations (DFT) to model electronic properties and correlate with observed reactivity .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to enzymes (e.g., antimicrobial targets like dihydrofolate reductase). Use molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can the compound’s biological activity be mechanistically linked to its chemical structure?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the 4-methylphenoxy group). Test in vitro against cancer cell lines (MTT assay) or microbial strains (MIC determination). Use proteomics (LC-MS/MS) to identify upregulated/downregulated proteins post-treatment. For antioxidant activity, employ DPPH/ABTS radical scavenging assays and correlate results with electron-donating groups (e.g., –OCH) .

Q. What advanced separation techniques improve purity for sensitive applications (e.g., pharmacokinetic studies)?

- Methodological Answer : Utilize preparative HPLC with chiral columns (e.g., Chiralpak IA) for enantiomeric resolution. Membrane-based separations (nanofiltration) can remove low-molecular-weight impurities. Validate purity (>99%) via GC-FID or UPLC-QTOF. For trace metal analysis, employ ICP-MS .

Q. How can AI-driven platforms optimize reaction conditions and reduce experimental redundancy?

- Methodological Answer : Integrate AI tools (e.g., ICReDD’s reaction path search algorithms) with robotic high-throughput screening. Train neural networks on historical data (yield, solvent, catalyst) to predict optimal conditions. Use COMSOL Multiphysics for multiparameter simulation of heat/mass transfer in batch reactors .

Methodological Integration Questions

Q. How can theoretical frameworks guide experimental design for novel derivatives?

- Methodological Answer : Apply retrosynthetic analysis (Corey’s method) to deconstruct target molecules into feasible precursors. Use Hammett linear free-energy relationships (LFER) to predict substituent effects on reaction rates. Combine with cheminformatics (e.g., KNIME workflows) to prioritize analogs with desirable ADMET profiles .

Q. What interdisciplinary approaches address challenges in scaling up synthesis?

- Methodological Answer :

Collaborate with process engineers to design continuous-flow reactors (microreactors) for improved heat control and reduced side reactions. Use PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring. Apply life-cycle assessment (LCA) to evaluate environmental impact of solvent choices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.